Verazide
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Overview
Description
Verazide is a derivative of isoniazid with tuberculostatic activity.
Scientific Research Applications
Green Synthesis
Veratraldehyde is utilized in the green synthesis of chemicals, especially for environmentally friendly processes. Molleti and Yadav (2017) explored its synthesis from O-alkylation of vanillin using potassium promoted La2O3–MgO catalysts, highlighting its significance in reducing pollution and improving product purity in industries such as perfumery, agrochemical, and pharmaceuticals (Molleti & Yadav, 2017).
Educational Applications
In the field of medicinal chemistry education, veratraldehyde's synthesis is used as an experimental model. Jin Hui (2008) and Yi Hongme (2014) demonstrated different methods for synthesizing veratraldehyde, emphasizing its role in improving experimental teaching in medicinal chemistry (Jin Hui, 2008); (Yi Hongme, 2014).
Bioanalytical Method Development
Huh et al. (2020) developed a method for determining veratraldehyde and its metabolite veratric acid in rat plasma, showcasing its use in pharmacokinetics and metabolism studies (H. Huh et al., 2020).
Environmental and Microbiological Studies
Veratraldehyde plays a role in environmental microbiology, as seen in the study of its degradation by Alcaligenes paradoxus (Mohan & Khanna, 1993) and its involvement in redox cycles in white rot fungus (Guillén & Evans, 1994) (K. Mohan & S. Khanna, 1993); (F. Guillén & C. Evans, 1994).
Chemical Engineering Applications
Its use in chemical engineering is evident in studies like the oxidation of veratryl alcohol by lignin peroxidase (Haemmerli et al., 1987) and as a corrosion inhibitor for mild steel (Shylesha et al., 2010) (S. Haemmerli et al., 1987); (B. S. Shylesha et al., 2010).
Analytical Chemistry
In analytical chemistry, veratraldehyde has been used in spectrophotometric methods for determining hydrazine in environmental samples (Kaveeshwar & Gupta, 1992), and as a reference in chromatography (Ruffini, 1965) (R. Kaveeshwar & V. Gupta, 1992); (G. Ruffini, 1965).
Biological Studies
It is also relevant in biological studies, as shown by Kim et al. (2021), who investigated the repellency of veratraldehyde against mosquitoes and ticks (Soon-il Kim et al., 2021).
Properties
CAS No. |
93-47-0 |
---|---|
Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-20-13-4-3-11(9-14(13)21-2)10-17-18-15(19)12-5-7-16-8-6-12/h3-10H,1-2H3,(H,18,19)/b17-10+ |
InChI Key |
HPXIKMBHOXLFOR-LICLKQGHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)OC |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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